Ezh2-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

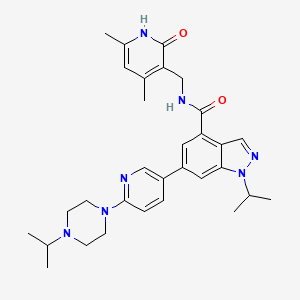

Molecular Formula |

C31H39N7O2 |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)-3-pyridinyl]indazole-4-carboxamide |

InChI |

InChI=1S/C31H39N7O2/c1-19(2)36-9-11-37(12-10-36)29-8-7-23(16-32-29)24-14-25(27-18-34-38(20(3)4)28(27)15-24)30(39)33-17-26-21(5)13-22(6)35-31(26)40/h7-8,13-16,18-20H,9-12,17H2,1-6H3,(H,33,39)(H,35,40) |

InChI Key |

XHJAGCFBPKQPDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Ezh2-IN-14: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezh2-IN-14, also known as C24, is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core catalytic component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for key assays, a comprehensive summary of its biochemical and cellular activity, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Introduction: The Role of EZH2 in Cancer

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also comprises core components such as EED and SUZ12.[1] The PRC2 complex plays a critical role in regulating gene expression, particularly during development and differentiation.

In numerous malignancies, including various lymphomas and solid tumors, EZH2 is overexpressed or harbors gain-of-function mutations.[1] This aberrant EZH2 activity leads to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation and tumor progression. Consequently, the development of small molecule inhibitors targeting the catalytic activity of EZH2 has emerged as a promising therapeutic strategy in oncology.

Discovery of this compound (C24)

This compound (C24) was discovered through a systematic structure-activity relationship (SAR) study aimed at identifying potent and selective inhibitors of EZH2.[2] The discovery process involved the chemical modification of a known EZH2 inhibitor scaffold, UNC1999, to optimize its biochemical potency and selectivity against the closely related homolog, EZH1.[2]

The logical workflow for the discovery of this compound is depicted in the following diagram:

Synthesis of this compound (C24)

The synthesis of this compound (compound 24 in the original publication) is a multi-step process. The detailed synthetic route is outlined in "Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors".

Note: The following is a generalized representation. For precise experimental details, including reaction conditions and characterization data, please refer to the supplementary information of the cited publication.

The synthesis involves the preparation of key intermediates, including a substituted pyridone core and a piperazine side chain, followed by their coupling to yield the final product.

Biological Activity and Data

This compound is a highly potent inhibitor of EZH2 with significant selectivity over EZH1. Its biological activity has been characterized through various biochemical and cellular assays.

Biochemical Activity

The inhibitory activity of this compound against EZH2 and EZH1 was determined using in vitro methyltransferase assays.

| Compound | Target | IC50 (nM) | Selectivity (EZH1/EZH2) |

| This compound (C24) | EZH2 | 12 ± 2 | >208-fold |

| EZH1 | >2500 |

Table 1: Biochemical Activity of this compound (C24) [2]

Cellular Activity

The cellular activity of this compound was assessed by its ability to reduce the levels of H3K27me3 in cancer cell lines. This is often measured using techniques like Western blotting or AlphaLISA. This compound serves as the warhead for the EZH2-selective degrader, MS1943. While cellular activity data for this compound alone is limited in the primary publication, the potent cellular effects of MS1943 are predicated on the high-affinity binding of the this compound moiety to EZH2 within the cell.

Mechanism of Action

This compound acts as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[2] It binds to the SAM-binding pocket of the EZH2 SET domain, thereby preventing the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This leads to a reduction in the levels of H3K27me3, a repressive epigenetic mark. The subsequent reactivation of tumor suppressor genes is believed to be the primary mechanism underlying the anti-proliferative effects of EZH2 inhibition.

The signaling pathway affected by this compound is depicted below:

References

EZH2 Inhibitor GSK343: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine 27 (H3K27).[1][2][3] This post-translational modification leads to transcriptional repression and is crucial for cellular processes such as differentiation and development. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][4]

GSK343 is a potent and highly selective, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[1][2][3][5][6][7] Its favorable selectivity profile and cell permeability make it an invaluable chemical probe for elucidating the biological functions of EZH2 and for assessing its therapeutic potential.[1][5][8] This technical guide provides a comprehensive overview of the target specificity and selectivity of GSK343, complete with detailed experimental protocols and visual representations of key pathways and workflows.

Target Specificity and Selectivity Profile

The inhibitory activity of GSK343 has been rigorously evaluated against a panel of histone methyltransferases (HMTs) and other enzymes. The following tables summarize the quantitative data, highlighting the potent and selective inhibition of EZH2.

Table 1: In Vitro Biochemical Potency of GSK343

| Target | IC50 (nM) | Assay Type |

| EZH2 | 4 | Cell-free |

| EZH1 | 240 | Cell-free |

Data sourced from multiple references.[1][5][6][8][9][10]

Table 2: Selectivity of GSK343 Against a Panel of Methyltransferases

| Target | IC50 (µM) | Fold Selectivity vs. EZH2 |

| SET7 | 63 | >15,000 |

| PRMT3 | 74 | >18,000 |

| DNMT1 | >100 | >25,000 |

| DNMT3A | >100 | >25,000 |

| DNMT3B | >100 | >25,000 |

| DOT1L | >100 | >25,000 |

| KMT2A (MLL1) | >100 | >25,000 |

| PRMT1 | >100 | >25,000 |

| PRMT5 | >100 | >25,000 |

| SETMAR | >100 | >25,000 |

| EHMT2 (G9a) | >100 | >25,000 |

GSK343 demonstrates over 1000-fold selectivity for EZH2 over the tested methyltransferases.[1][2][3][5][7] Data compiled from publicly available sources.

Table 3: Cellular Activity of GSK343

| Cell Line | Assay Type | IC50 |

| HCC1806 (Breast Cancer) | H3K27me3 Inhibition | 174 nM |

| LNCaP (Prostate Cancer) | Proliferation (6 days) | 2.9 µM |

| HeLa (Cervical Cancer) | Proliferation | 13 µM |

| SiHa (Cervical Cancer) | Proliferation | 15 µM |

| U87 (Glioblastoma) | Proliferation (24h) | 4.06 µM |

Cellular potency varies depending on the cell line and the endpoint measured.[5][8][9][10][11][12]

Signaling Pathway and Mechanism of Action

GSK343 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, binding to the catalytic pocket of EZH2 and thereby preventing the transfer of a methyl group to its histone H3 substrate.[2][3][6][7] This leads to a global reduction in H3K27 methylation, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[2]

Experimental Protocols

Biochemical Assay for EZH2 Inhibition (Cell-Free)

This protocol describes a radioisotope-based filter binding assay to determine the in vitro potency of GSK343 against the PRC2 complex.[5][10]

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of GSK343 in 100% DMSO. Perform a serial dilution (e.g., 11-point, 1:3) in DMSO to create a master plate.

-

Assay Plate Preparation: Using acoustic dispensing technology, transfer 100 nL of the GSK343 dilutions and DMSO controls to a 384-well assay plate.[5][10][12]

-

Reaction Initiation: Add equal volumes of the 5-member PRC2 complex (e.g., 10 nM final concentration) and the substrate solution containing HeLa nucleosomes (e.g., 5 µg/mL) and [³H]-labeled SAM (e.g., 0.25 µM) to the assay plate.[5][10][12]

-

Incubation: Incubate the reaction plate for 60 minutes at 30°C.[5][10]

-

Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as 0.5 mg/mL polystyrene-polyethyleneimine (PS-PEI) imaging beads containing 0.1 mM unlabeled SAM.[5][10]

-

Detection: Seal the plate, allow it to adapt in the dark for 30 minutes, and then measure the incorporation of the radiolabel using a suitable imager (e.g., Viewlux).[5][10]

-

Data Analysis: Analyze the dose-response data using appropriate software (e.g., Activity BaseXE) to calculate the IC50 values.

Cellular Assay for H3K27me3 Inhibition

This protocol outlines an immunofluorescence-based method to quantify the inhibition of H3K27 trimethylation in a cellular context.[1]

Methodology:

-

Cell Culture: Seed a suitable cell line (e.g., HCC1806) in a multi-well imaging plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of GSK343 or a vehicle control (e.g., 0.1% DMSO) and incubate for 72 hours.[1][2]

-

Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with a suitable fixative (e.g., 4% paraformaldehyde) followed by permeabilization (e.g., with 0.1% Triton X-100 in PBS).

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody specific for H3K27me3.

-

Wash and then incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Quantify the mean fluorescence intensity of the H3K27me3 signal within the nucleus (defined by the DAPI stain).

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the cellular IC50 for H3K27me3 inhibition.

Conclusion

GSK343 is a highly potent and selective EZH2 inhibitor that serves as a critical tool for investigating the role of EZH2 in health and disease. Its well-characterized target profile, with over 60-fold selectivity against the homologous EZH1 and greater than 1000-fold selectivity against a broad panel of other methyltransferases, underscores its utility for specific interrogation of EZH2 function.[1][2][3][5][7] The detailed protocols provided in this guide offer a framework for researchers to independently validate and explore the effects of GSK343 in their own experimental systems. As research into epigenetic therapies continues to expand, the precise and reliable modulation of EZH2 activity with chemical probes like GSK343 will be indispensable for advancing our understanding and developing novel cancer treatments.

References

- 1. GSK343 | Structural Genomics Consortium [thesgc.org]

- 2. oncotarget.com [oncotarget.com]

- 3. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acquired resistance to EZH2 inhibitor GSK343 promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. GSK343 | Cell Signaling Technology [cellsignal.com]

- 7. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rox-azide-5-isomer.com [rox-azide-5-isomer.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Technical Guide: In Vitro Enzymatic Assay for EZH2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles and methodologies for conducting in vitro enzymatic assays to evaluate inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), such as Ezh2-IN-14. It covers the core biochemical principles, detailed experimental protocols, data interpretation, and the broader context of EZH2 signaling in disease.

Introduction to EZH2

Enhancer of Zeste Homolog 2 (EZH2) is a histone-lysine N-methyltransferase and the catalytic core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] The PRC2 complex, which also includes essential subunits like EED, SUZ12, and RbAp48, plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[1][2] This H3K27me3 mark is a hallmark of transcriptionally silent chromatin, and by establishing it, EZH2 silences target genes, including numerous tumor suppressors.[3]

Overexpression and gain-of-function mutations of EZH2 are implicated in a variety of cancers, including lymphomas, prostate cancer, and breast cancer, making it a prominent therapeutic target.[1][4][5] The development of small molecule inhibitors against EZH2's methyltransferase activity is a promising area of cancer therapy research.[6][5]

Principles of EZH2 In Vitro Enzymatic Assays

The core reaction of an EZH2 enzymatic assay involves the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a histone H3-based substrate. The primary goal is to quantify the rate of this reaction and its inhibition by compounds like this compound. Several robust methods exist to measure this activity.

-

Detection of Methylated Histone Product: This is a direct approach where an antibody specific to the methylated H3K27 product is used. The signal generated is proportional to EZH2 activity.

-

AlphaLISA®/AlphaScreen®: A homogeneous (no-wash) assay technology where donor and acceptor beads are brought into proximity by the antibody-biotinylated substrate interaction, generating a strong chemiluminescent signal.[6][7][8]

-

Chemiluminescent/ELISA-based Assays: Involve immobilizing the histone substrate on a plate. After the enzymatic reaction, a specific primary antibody for methylated H3K27 and an HRP-labeled secondary antibody are used to generate a light signal.[9]

-

-

Detection of SAH Byproduct: Every methylation event produces one molecule of S-adenosyl-L-homocysteine (SAH). Detecting SAH provides a universal method for monitoring methyltransferase activity.

-

Transcreener® EPIGEN Assays: An antibody-based fluorescence polarization (FP) assay that detects AMP, which is produced from SAH in a coupled enzyme reaction.[1]

-

AptaFluor® SAH Assays: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that uses a riboswitch aptamer that selectively binds to SAH, providing high sensitivity.[1]

-

-

Radiometric Assays: This classic method uses a tritiated methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM). The incorporation of the radiolabeled methyl group into the histone substrate is measured, typically by scintillation counting.[10]

Signaling and Assay Workflow Diagrams

The following diagrams illustrate the core EZH2 signaling pathway and a typical workflow for an in vitro enzymatic assay.

Caption: Canonical EZH2 signaling pathway within the PRC2 complex.

Caption: General workflow for an EZH2 inhibitor in vitro assay.

Experimental Protocol: Homogeneous AlphaLISA® Assay

This protocol is a representative example for determining the IC50 value of an EZH2 inhibitor like this compound. It is based on commercially available assay kits.[6][7][8]

A. Materials and Reagents

-

Enzyme: Purified recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex.

-

Substrate: Biotinylated Histone H3 (K27) peptide.

-

Methyl Donor: S-adenosyl-L-methionine (SAM).

-

Inhibitor: this compound, dissolved in 100% DMSO.

-

Assay Buffer: Tris or HEPES-based buffer (pH ~7.5-8.0) containing BSA, DTT, and MgCl₂.

-

Detection Reagents:

-

AlphaLISA® Anti-methyl-H3K27 Antibody.

-

AlphaLISA® Streptavidin-coated Donor Beads.

-

AlphaLISA® Acceptor Beads (e.g., Protein A-coated).

-

-

Plate: 384-well, low-volume, white assay plate.

-

Instrumentation: Plate reader capable of AlphaScreen® detection.

B. Assay Procedure

-

Prepare Reagent Master Mix: Prepare a master mix containing Assay Buffer, EZH2 enzyme complex, biotinylated H3 substrate, and SAM. The final concentrations should be optimized, but typical ranges are 3-10 nM PRC2 complex, 100-200 nM H3 peptide, and 500-750 nM SAM.[8]

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.

-

Dispense Inhibitor: Add a small volume (e.g., <100 nL) of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of the 384-well plate. The final DMSO concentration should not exceed 1%.[6][9]

-

Initiate Enzymatic Reaction: Add the reagent master mix to all wells. For negative controls ("no enzyme"), use a master mix without the EZH2 enzyme.

-

Incubation: Seal the plate and incubate for a defined period (e.g., 1 to 3 hours) at room temperature or 30°C.[1][8]

-

Stop Reaction & Add Detection Reagents: Stop the reaction by adding the detection mix. This mix contains the AlphaLISA® Acceptor beads and the specific anti-methyl-H3K27 antibody. Incubate for a further 60 minutes.

-

Add Donor Beads: Add Streptavidin-coated Donor Beads. This step should be performed in subdued light. Incubate for another 30-60 minutes.

-

Read Plate: Measure the AlphaScreen® signal (counts per second) on a compatible plate reader.

C. Data Analysis

-

Calculate Percent Inhibition: The activity of EZH2 in the presence of the inhibitor is calculated relative to the controls.

-

Percent Inhibition = 100 * [1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative)]

-

-

Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce EZH2 activity by 50%.

Quantitative Data of Known EZH2 Inhibitors

The following table summarizes IC50 values for several well-characterized EZH2 inhibitors. This provides a benchmark for evaluating the potency of new compounds like this compound.

| Inhibitor | EZH2 Target | IC50 (nM) | Assay Type | Reference(s) |

| EI1 | EZH2 (Wild-Type) | 15 ± 2 | Biochemical | [11] |

| EZH2 (Y641F Mutant) | 13 ± 3 | Biochemical | [11] | |

| GSK126 | EZH2 (Wild-Type) | 100 - 150 | Cell-based | [4] |

| EZH2 (Y641N Mutant) | ~2.5 | Cell-based | [4] | |

| EPZ-6438 | EZH2 (Wild-Type) | ~2,500 | Cell-based | [12] |

| EZH2 (Y641N Mutant) | ~10 | Cell-based | [12] | |

| UNC1999 | EZH2 | 1.27 - 1.9 µM (cell-based) | Colony Formation | [12] |

| EZH1 | ~50x less potent than EZH2 | Biochemical | [13] |

Note: IC50 values can vary significantly based on the assay type (biochemical vs. cell-based), substrate concentrations, and specific enzyme construct used.

EZH2 and Interacting Signaling Pathways

EZH2 function and expression are regulated by, and in turn influence, other major signaling pathways involved in cancer. Understanding these connections is crucial for drug development.

Caption: Crosstalk between EZH2 and major oncogenic signaling pathways.

EZH2 activity can be modulated by upstream signals; for instance, the PI3K/Akt pathway can phosphorylate EZH2, affecting its stability and function.[2][14] Conversely, EZH2 can regulate the expression of components within the Wnt/β-catenin and MAPK pathways.[14] Furthermore, EZH2 has non-canonical functions, including the direct methylation of non-histone proteins like STAT3, which can also promote oncogenesis.[14][15] This complex interplay highlights the importance of characterizing inhibitors not just in isolated enzymatic assays but also in relevant cellular contexts.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Phosphorylation and stabilization of EZH2 by DCAF1/VprBP trigger aberrant gene silencing in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. EZH2 Homogeneous Assay Kit - Nordic Biosite [nordicbiosite.com]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Ezh2-IN-14 and the Advent of EZH2 Degradation: A Technical Guide to its Role in Gene Transcription Regulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Ezh2-IN-14, a selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, and its pivotal role in the development of a first-in-class EZH2-selective degrader, MS1943. While EZH2 inhibitors effectively reduce histone H3 lysine 27 trimethylation (H3K27me3), their limitations in certain cancers, such as triple-negative breast cancer (TNBC), have paved the way for novel therapeutic strategies like targeted protein degradation. This document provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and signaling pathways associated with this compound and its degrader counterpart, MS1943.

Core Concepts: EZH2 Inhibition vs. Degradation

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic gene silencing through the trimethylation of H3K27.[1] Overexpression and hyperactivity of EZH2 are implicated in the progression of various cancers, making it a compelling therapeutic target.[1]

Traditional therapeutic approaches have focused on the development of small molecule inhibitors that block the methyltransferase activity of EZH2. This compound is one such selective inhibitor. However, studies have revealed that in some cancer types, including TNBC, the inhibition of EZH2's catalytic activity alone is insufficient to halt cancer cell proliferation, even with a marked reduction in global H3K27me3 levels.[2] This has led to the hypothesis that the non-catalytic scaffolding functions of the EZH2 protein may also contribute to oncogenesis.

To address this, a novel strategy of targeted protein degradation has emerged. This approach utilizes bifunctional molecules, known as proteolysis-targeting chimeras (PROTACs) or, in this case, a hydrophobic tagging approach, to induce the degradation of the target protein by the cell's own ubiquitin-proteasome system.[3] MS1943, derived from this compound, is a pioneering example of an EZH2-selective degrader.[2]

Quantitative Data: this compound and MS1943

The following tables summarize the key quantitative data for this compound and the EZH2 degrader MS1943, as reported in the primary literature.[2][4]

| Compound | Target | IC50 | Selectivity |

| This compound | EZH2 | 12 nM | >200-fold vs EZH1 |

| MS1943 | EZH2 | 120 nM | Highly selective for EZH2 |

| Cell Line | Compound | Effect | Concentration | Time |

| MDA-MB-468 (TNBC) | MS1943 | EZH2 protein reduction | Concentration-dependent | - |

| MDA-MB-468 (TNBC) | MS1943 | EZH2 protein reduction | Time-dependent | - |

| MDA-MB-468 (TNBC) | MS1943 | Cell growth inhibition (GI50) | 2.2 µM | 3 days |

| MDA-MB-468 (TNBC) | MS1943 | Induction of cell death | 0.625-5 µM | 4 days |

| BT549, HCC70, MDA-MB-231 (TNBC) | MS1943 | EZH2 protein reduction | - | - |

| KARPAS-422, SUDHL8 (Lymphoma) | MS1943 | EZH2 protein reduction | - | - |

| PNT2 (Non-cancerous prostate) | MS1943 | EZH2 protein reduction | - | - |

| Animal Model | Compound | Dosage | Administration | Outcome |

| MDA-MB-468 Xenografts | MS1943 | 150 mg/kg | i.p. once daily for 36 days | Tumor growth suppression and apoptosis induction |

Signaling Pathways and Mechanisms of Action

The inhibition of EZH2's methyltransferase activity by compounds like this compound leads to a global reduction in H3K27me3 levels, which is a key epigenetic mark for gene silencing. This can reactivate the expression of tumor suppressor genes.

The degradation of the EZH2 protein by MS1943, however, has a more profound effect, particularly in TNBC cells. By removing the entire EZH2 protein, MS1943 eliminates both its catalytic and non-catalytic scaffolding functions. This leads to the activation of the Unfolded Protein Response (UPR), a cellular stress response pathway, ultimately triggering apoptosis in cancer cells that are dependent on EZH2 for survival.[2]

Experimental Workflows

The development and characterization of this compound and MS1943 involved a series of biochemical and cell-based assays. A generalized workflow for such a study is depicted below.

Detailed Methodologies

Below are detailed protocols for key experiments cited in the characterization of this compound and MS1943, based on standard methodologies in the field.

In Vitro EZH2 Methyltransferase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against EZH2.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 8.0), DTT, and MgCl2.

-

Enzyme and Substrate: Add recombinant human PRC2 complex (containing EZH2) and a biotinylated H3 peptide (amino acids 21-44) as the substrate.

-

Cofactor: Include S-adenosyl-L-methionine (SAM) as the methyl donor, with a small amount of [3H]-SAM for radioactive detection.

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound or MS1943) to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Quenching: Stop the reaction by adding a high concentration of non-radioactive SAM.

-

Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated H3 peptide. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis for EZH2 and H3K27me3 Levels

Objective: To assess the effect of a compound on the protein levels of EZH2 and the global levels of H3K27me3 in cells.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468) and treat with varying concentrations of the test compound or vehicle control for the desired duration.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for EZH2, H3K27me3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Cell Viability Assay

Objective: To determine the effect of a compound on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the test compound or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 3-6 days).

-

Viability Reagent Addition: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability, or a resazurin-based reagent.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a compound in a mouse model.

Protocol:

-

Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., MDA-MB-468) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.

-

Compound Administration: Administer the test compound (e.g., MS1943) or vehicle control to the mice via the specified route (e.g., intraperitoneal injection) and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement, immunohistochemistry for apoptosis markers).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.

Conclusion

This compound represents a potent and selective tool for probing the catalytic function of EZH2. However, its limitations in inducing cytotoxicity in certain cancer models have highlighted the potential of targeting the EZH2 protein for degradation. The development of MS1943 from this compound demonstrates a paradigm shift in targeting EZH2, moving beyond simple enzymatic inhibition to the complete removal of the protein. This approach not only ablates the catalytic activity but also the non-catalytic functions of EZH2, leading to a distinct and more potent anti-cancer effect in EZH2-dependent cancers like TNBC. The activation of the UPR pathway as a downstream consequence of EZH2 degradation provides a novel mechanistic insight into the therapeutic potential of this strategy. Further research into EZH2 degraders holds significant promise for the development of more effective therapies for a range of malignancies.

References

- 1. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Preclinical Evaluation of EZH2 Inhibitors in Cancer Cell Lines: A Technical Overview

Disclaimer: This document provides a technical guide on the preclinical studies of Enhancer of Zeste Homolog 2 (EZH2) inhibitors in cancer cell lines. Due to the lack of publicly available preclinical data for a specific compound designated "Ezh2-IN-14," this guide utilizes data from well-characterized EZH2 inhibitors such as GSK126 and Tazemetostat (EPZ-6438) as representative examples to illustrate the experimental approaches and data presentation relevant to this class of therapeutic agents.

Introduction

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27).[1][2][3][4] This methylation leads to chromatin compaction and transcriptional repression of target genes.[1][4] In numerous cancers, including prostate, breast, bladder, and lung cancer, as well as various hematological malignancies, EZH2 is often overexpressed or harbors gain-of-function mutations.[1][2][5] This aberrant activity leads to the silencing of tumor suppressor genes, promoting cancer cell proliferation, survival, and metastasis.[5][6] Consequently, EZH2 has emerged as a promising therapeutic target, leading to the development of small molecule inhibitors. This guide outlines the core preclinical methodologies and data presentation for evaluating such inhibitors in cancer cell lines.

Data Presentation: In Vitro Efficacy of EZH2 Inhibitors

A critical initial step in the preclinical assessment of an EZH2 inhibitor is to determine its potency in various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

Table 1: IC50 Values of Representative EZH2 Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |

| GSK126 | Endometrial Cancer | HEC-50B (High EZH2) | 1.0 (±0.2) | [7] |

| GSK126 | Endometrial Cancer | Ishikawa (High EZH2) | 0.9 (±0.6) | [7] |

| GSK126 | Endometrial Cancer | HEC-265 (Low EZH2) | 10.4 (±0.6) | [7] |

| Tazemetostat (EPZ-6438) | Synovial Sarcoma | Fuji | 0.15 | [8] |

| Tazemetostat (EPZ-6438) | Synovial Sarcoma | HS-SY-II | 0.52 | [8] |

| Tazemetostat (EPZ-6438) | Synovial Sarcoma | SW982 (translocation-negative) | > 10 | [8] |

| GSK343 | Prostate Cancer | LNCaP | 2.9 | [9] |

| Compound 3 | Prostate Cancer | LNCaP | 4.5 | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the robust preclinical evaluation of drug candidates. Below are methodologies for key experiments typically performed to characterize EZH2 inhibitors.

Cell Viability and Proliferation Assays

Objective: To determine the effect of the EZH2 inhibitor on cancer cell growth and proliferation.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in their recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth throughout the experiment.

-

Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of the EZH2 inhibitor or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a specified period, typically ranging from 72 hours to 14 days, with media and compound replenishment as needed.[8]

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

-

Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.

Western Blotting for H3K27me3 and Target Proteins

Objective: To confirm the on-target effect of the EZH2 inhibitor by measuring the levels of H3K27 trimethylation and to assess the expression of downstream target proteins.

Methodology:

-

Cell Lysis: After treatment with the EZH2 inhibitor for a defined period (e.g., 48-72 hours), cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against H3K27me3, total Histone H3 (as a loading control), EZH2, and other proteins of interest. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if the EZH2 inhibitor reduces the binding of EZH2 and the presence of the H3K27me3 mark at the promoter regions of specific target genes.

Methodology:

-

Cross-linking: Cells treated with the EZH2 inhibitor or vehicle are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for EZH2 or H3K27me3, or a control IgG. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of known EZH2 target genes.

Mandatory Visualizations

Diagrams illustrating key signaling pathways and experimental workflows provide a clear conceptual framework for understanding the mechanism of action of EZH2 inhibitors.

Caption: Canonical PRC2-mediated gene silencing and its inhibition.

Caption: Workflow for preclinical evaluation of EZH2 inhibitors.

Caption: Non-canonical, PRC2-independent functions of EZH2.

Conclusion

The preclinical evaluation of EZH2 inhibitors in cancer cell lines is a multifaceted process that provides critical insights into their therapeutic potential. By employing a systematic approach that includes robust data presentation of in vitro potency, detailed experimental protocols for mechanism of action studies, and clear visualization of the underlying biological pathways, researchers can effectively characterize these promising epigenetic drugs. The representative data and methodologies presented in this guide serve as a foundational framework for the continued development of EZH2-targeted therapies in oncology.

References

- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2 - Wikipedia [en.wikipedia.org]

- 4. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]

- 9. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Ezh2-IN-14: Detailed Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezh2-IN-14 is a potent and selective small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27), a mark primarily associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound serves as a valuable research tool for investigating the biological consequences of EZH2 inhibition in cell-based assays. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, target engagement, and downstream signaling pathways.

Mechanism of Action

This compound competitively inhibits the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels. This epigenetic modification reversal can lead to the de-repression of tumor suppressor genes, thereby inducing cellular responses such as cell cycle arrest, differentiation, and apoptosis in cancer cells dependent on EZH2 activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects on various cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Notes |

| IC50 (EZH2) | 12 nM | In vitro enzymatic assay. |

| Selectivity | >200-fold vs. EZH1 | Demonstrates high selectivity for EZH2 over its close homolog EZH1. |

Table 2: Cellular Activity of this compound in MDA-MB-468 Cells

| Assay | Concentration | Incubation Time | Observed Effect |

| H3K27 Methylation | 4 µM | 6 - 48 hours | Reduction in H3K27me3 and H3K27me2 levels.[1] |

Note: Further quantitative data on the effects of this compound on the viability of various cancer cell lines is not extensively available in the public domain. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line of interest.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical EZH2 signaling pathway and a general experimental workflow for evaluating this compound in a cell culture setting.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines for your study. Cell lines with known EZH2 mutations or overexpression (e.g., certain lymphomas, melanomas, and breast cancers) are often sensitive to EZH2 inhibition. MDA-MB-468 is a triple-negative breast cancer cell line that has been used in studies with EZH2 inhibitors.

-

Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.

-

Treatment:

-

Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

-

Allow the cells to adhere and reach exponential growth phase (typically 24 hours).

-

Prepare serial dilutions of this compound from the stock solution in fresh culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for H3K27me3 Levels

This protocol is for assessing the inhibition of EZH2 methyltransferase activity by measuring the levels of H3K27me3.

-

Cell Lysis:

-

After treatment with this compound, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K27me3 (e.g., Cell Signaling Technology #9733) and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry: Quantify the band intensities using image analysis software and normalize the H3K27me3 signal to the total H3 signal.

Chromatin Immunoprecipitation (ChIP)

ChIP assays can be used to determine if the reduction in H3K27me3 is occurring at the promoter regions of specific target genes.

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin with an antibody against H3K27me3 or a negative control IgG overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.

-

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking: Reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of known EZH2 target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Troubleshooting

-

Low Efficacy: If this compound shows low efficacy, ensure the compound is fully dissolved and the stock solution is not degraded. Consider increasing the concentration or treatment duration. The cell line used may also be insensitive to EZH2 inhibition.

-

High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps are performed.

-

Low Yield in ChIP: Optimize sonication conditions to achieve the correct fragment size. Ensure the antibody used is validated for ChIP.

Conclusion

This compound is a valuable chemical probe for studying the role of EZH2 in cellular processes and disease. The protocols outlined in these application notes provide a framework for conducting robust cell-based experiments to characterize the effects of this inhibitor. As with any experimental system, optimization of conditions for specific cell lines and assays is recommended to ensure reliable and reproducible results.

References

Application Notes and Protocols for EZH2 Inhibitors in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of EZH2 inhibitors, focusing on dosage, experimental protocols, and pathway analysis. The following information is based on published data for various selective EZH2 inhibitors and serves as a starting point for designing and executing experiments.

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][2] EZH2 inhibitors are small molecules designed to block the catalytic activity of EZH2, leading to a reduction in global H3K27me3 levels and subsequent reactivation of tumor suppressor genes.

Data Presentation: In Vitro Dosage of EZH2 Inhibitors

The effective concentration of EZH2 inhibitors can vary significantly depending on the specific compound, cell line, and duration of treatment. Below is a summary of active concentration ranges for several common EZH2 inhibitors from in vitro studies.

| EZH2 Inhibitor | Cell Line(s) | Assay Type | Effective Concentration Range | Treatment Duration | Reference |

| EPZ-6438 (Tazemetostat) | Human Myeloma Cell Lines (HMCLs) | Viability (CellTiter-Glo) | Concentration range not specified, but effects seen | 4-9 days | [3] |

| Synovial Sarcoma (Fuji, HS-SY-II) | Proliferation | IC50: 0.15 µM and 0.52 µM | 14 days | [4] | |

| GSK-126 | Human Myeloma Cell Lines (HMCLs) | Viability (CellTiter-Glo) | Concentration range not specified, but effects seen | 4-9 days | [3] |

| MC3T3 (pre-osteoblast) | H3K27me3 Reduction | 1 µM | 24 hours | [5] | |

| Pancreatic Ductal Cells | Insulin Transcript Expression | Not specified | 2 and 7 days | [6] | |

| UNC1999 | Multiple Myeloma (INA-6, etc.) | Viability (AlamarBlue) | 1 µM - 4 µM | 5 days | [7] |

| EI1 | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation | IC50 values calculated | 14-15 days | [8] |

| Immortalized MEFs | H3K27me3 Inhibition | 3.3 µM | Not specified | [8] | |

| GSK343 | Oral Squamous Carcinoma (CAL27, HSC-2, HSC-3) | Viability (MTT) | 1 µM, 10 µM, 25 µM, 50 µM (LC50 ~1.1-1.2 µM at 24h) | 24 and 48 hours | [9] |

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the effect of an EZH2 inhibitor on cancer cell growth and survival.

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at a density of 4 x 10^5 cells/mL.[3] Allow cells to adhere and resume growth for 24 hours.

-

Compound Treatment: Prepare a serial dilution of the EZH2 inhibitor in the appropriate cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.

-

Incubation: Incubate the plates for a duration ranging from 24 hours to 14 days, depending on the cell line and the specific inhibitor's mechanism of action.[3][4][8][9] Media and compound may need to be replenished for longer incubation periods.[4]

-

Viability/Proliferation Measurement:

-

Luminescent ATP Assay (e.g., CellTiter-Glo®): This assay measures the amount of ATP, which is proportional to the number of viable cells.[3][4]

-

Colorimetric Assays (e.g., MTT, AlamarBlue): These assays measure metabolic activity.[7][9]

-

Direct Cell Counting: Use a hemocytometer or an automated cell counter to determine the number of viable cells.[8]

-

-

Data Analysis: Normalize the results to the vehicle-treated control wells and plot the data as a percentage of viability versus inhibitor concentration to determine the IC50 value.

Western Blot for H3K27me3 Levels

Objective: To confirm the on-target effect of the EZH2 inhibitor by measuring the reduction in global H3K27me3 levels.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the EZH2 inhibitor at various concentrations for a specified period (e.g., 24 hours to 6 days).[3][5] Harvest the cells and lyse them using a suitable lysis buffer to extract total protein or histones.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., rabbit anti-H3K27me3).[3]

-

Incubate with a primary antibody for total Histone H3 as a loading control.[3]

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal to determine the relative reduction in H3K27me3 levels.

Mandatory Visualizations

EZH2 Signaling Pathway

Caption: EZH2 methylates H3K27, leading to gene repression. EZH2 inhibitors block this, reactivating tumor suppressors.

Experimental Workflow for In Vitro EZH2 Inhibitor Testing

Caption: Workflow for testing EZH2 inhibitors: cell treatment, endpoint assays, and data analysis to determine efficacy.

References

- 1. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 Inhibition as New Epigenetic Treatment Option for Pancreatic Neuroendocrine Neoplasms (PanNENs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple pharmacological inhibitors targeting the epigenetic suppressor Enhancer of Zeste Homolog 2 (EZH2) accelerate osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of human EZH2 can influence a regenerative β-like cell capacity with in vitro insulin release in pancreatic ductal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Ezh2-IN-14: Detailed Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the selective EZH2 inhibitor, Ezh2-IN-14. This guide details its solubility, preparation for in vitro and in vivo experiments, and its role within key signaling pathways.

Chemical and Physical Properties

This compound is a potent and selective inhibitor of the histone methyltransferase EZH2, a key epigenetic regulator. Understanding its fundamental properties is crucial for accurate and reproducible experimental design.

| Property | Value | Source |

| Molecular Weight | 541.69 g/mol | [1] |

| CAS Number | 1979157-17-9 | [1] |

| IC50 (EZH2) | 12 nM | [1][2][3] |

| Solubility | Soluble in DMSO | [4] |

Signaling Pathway

This compound exerts its effects by inhibiting the catalytic activity of EZH2, the enzymatic core of the Polycomb Repressive Complex 2 (PRC2). This inhibition prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark. The downstream consequences of EZH2 inhibition are complex and involve the modulation of multiple signaling pathways critical in cancer and development.[2][5][6][7][8]

Figure 1: EZH2 Signaling Pathway and its Inhibition by this compound.

Experimental Protocols

Preparation of Stock Solutions

For most in vitro and in vivo applications, this compound should first be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Bring the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder using an analytical balance.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 40 mg/mL).

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath for 5-10 minutes) and sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are typically stable for several months.

Figure 2: Workflow for Preparing this compound Stock Solution.

In Vitro Experiments

For cell-based assays, the DMSO stock solution is diluted in cell culture medium to the desired final working concentration. It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium

-

Sterile tubes for dilution

-

Cell culture plates and cells of interest

Protocol:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired working concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

-

Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubate the cells for the desired experimental duration.

In Vivo Experiments

For animal studies, a specific formulation is required to ensure the solubility and bioavailability of this compound. The following protocol is based on a formulation suggested by a commercial supplier for in vivo use.[8]

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline or phosphate-buffered saline (PBS)

-

Sterile tubes and syringes

Protocol for In Vivo Formulation (Example):

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).

-

To prepare the final formulation, combine the following in a sterile tube in the specified order, ensuring the solution is clear after each addition:

-

5% DMSO (from the stock solution)

-

30% PEG300

-

5% Tween 80

-

60% Sterile Saline or PBS

-

-

For example, to prepare 1 mL of the final formulation, you would add:

-

50 µL of the 40 mg/mL this compound stock in DMSO

-

300 µL of PEG300

-

50 µL of Tween 80

-

600 µL of sterile saline or PBS

-

-

Mix the solution thoroughly by vortexing. This formulation should result in a clear solution suitable for administration.

-

The final concentration of this compound in this example would be 2 mg/mL. The dosage for the animal will depend on the desired mg/kg dose and the animal's weight.

-

Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection). Always include a vehicle control group receiving the same formulation without this compound.

Note: The optimal dosage and administration schedule should be determined empirically for each specific animal model and experimental design. Similar EZH2 inhibitors have been administered daily via intraperitoneal injection at doses ranging from 10 to 100 mg/kg.[5][6][9]

Conclusion

This compound is a valuable tool for studying the role of EZH2 in various biological processes. Proper handling, solubilization, and preparation are essential for obtaining reliable and reproducible results. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their in vitro and in vivo studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ezh2 Inhibitor II, EI1 [sigmaaldrich.com]

- 5. EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorbyt.com [biorbyt.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Administration of EZH2 Inhibitors in Mouse Models

Disclaimer: To date, publicly available scientific literature does not contain specific in vivo dosing and administration protocols for Ezh2-IN-14 in mouse models. The following application notes and protocols are based on established in vivo studies of other potent and selective EZH2 inhibitors, such as GSK126, Tazemetostat (EPZ-6438), and GSK343. This information is intended to serve as a comprehensive reference for researchers and drug development professionals in designing and executing in vivo studies for novel EZH2 inhibitors like this compound.

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It mediates gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][3] Overexpression and activating mutations of EZH2 are implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors, making it a compelling therapeutic target.[4][5] Several small molecule inhibitors of EZH2 have been developed and have shown significant anti-tumor activity in preclinical mouse models.[6][7]

These application notes provide a detailed overview of the in vivo administration, dosing regimens, and experimental protocols for several well-characterized EZH2 inhibitors in mouse xenograft and genetically engineered mouse models.

EZH2 Signaling Pathway

The core function of EZH2 is the methylation of H3K27, leading to transcriptional repression of target genes. These target genes are often involved in cell cycle control and differentiation. Inhibition of EZH2's methyltransferase activity leads to a reduction in global H3K27me3 levels, thereby derepressing tumor suppressor genes and inducing cell cycle arrest and apoptosis in cancer cells.

Caption: EZH2 Signaling and Inhibition.

Quantitative Data Summary

The following tables summarize the in vivo dosing and administration details for several EZH2 inhibitors from published studies.

Table 1: In Vivo Dosing and Administration of EZH2 Inhibitors in Mouse Models

| Inhibitor | Mouse Model | Tumor Type | Route of Administration | Dose | Dosing Schedule | Vehicle | Reference |

| GSK126 | ApoE-/- mice | Atherosclerosis | Intraperitoneal (IP) | 50 mg/kg | Daily for 10 weeks | 20% DMSO/PBS | N/A |

| GSK126 | C57BL/6 mice | Melanoma (B16F10 xenograft) | Intraperitoneal (IP) | 50 mg/kg | Daily | Not specified | [8] |

| Tazemetostat (EPZ-6438) | Balb/C-nu mice | Non-Hodgkin Lymphoma (WSU-DLCL2 xenograft) | Oral gavage (PO) | 200 mg/kg or 400 mg/kg | Twice daily (BID) for 28 days | 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water | [4] |

| Tazemetostat (EPZ-6438) | SCID mice | Non-Hodgkin Lymphoma (KARPAS-422 xenograft) | Oral gavage (PO) | 125, 250, or 500 mg/kg | Twice daily (BID) for 28 days | 0.5% NaCMC + 0.1% Tween-80 in water | [4] |

| GSK343 | Athymic nude mice | Neuroblastoma (SK-N-BE(2) xenograft) | Not specified | Not specified | Daily for 21 days | Not specified | [1][2] |

| EPZ011989 | SCID mice | B cell Lymphoma | Oral gavage (PO) | 125, 250, 500, or 1000 mg/kg | Single dose (PK study) or Twice daily (BID) for 7 days (PD study) | 0.5% w/v methyl cellulose and 0.1% Tween-80 acidified with 1 mol equiv of HCl | [9][10] |

| (R)-OR-S1 (EZH1/2 dual inhibitor) | Nude mice | Lymphoma (KARPAS-422 xenograft) | Oral gavage (PO) | 50 mg/kg | Not specified | Not specified | [7] |

| Compound 21 | Nude mice | Lymphoma (KARPAS-422 xenograft) | Oral gavage (PO) | 25 mg/kg | Twice daily (BID) for 25 days | Not specified | [5] |

Experimental Protocols

General Animal Husbandry

-

Animal Strains: Commonly used strains for xenograft studies include athymic nude mice (nu/nu), SCID mice, and NOD SCID mice. For studies involving immunocompetent models, C57BL/6 or BALB/c mice are frequently used.

-

Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of any experimental procedures.

-

Monitoring: Monitor animal health, body weight, and tumor growth regularly throughout the study. Euthanize animals if they meet pre-defined humane endpoints.

Xenograft Mouse Model Protocol

This protocol is a general guideline for establishing subcutaneous xenograft models.

Caption: Xenograft Model Workflow.

-

Cell Preparation: Culture the desired cancer cell line (e.g., KARPAS-422 for lymphoma) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in a mixture of serum-free medium or Hank's Balanced Salt Solution (HBSS) and Matrigel (typically a 1:1 ratio). The final cell concentration should be adjusted to allow for the injection of 1 x 10^7 cells in a volume of 0.1-0.2 mL.[4]

-

Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of the mice.

-

Tumor Growth Monitoring: Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Prepare the EZH2 inhibitor in the appropriate vehicle (see Table 1). Administer the drug and vehicle according to the planned dosing schedule and route. For oral administration, use oral gavage. For intraperitoneal administration, inject into the lower abdominal quadrant.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period.

-

Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, euthanize a subset of animals and collect tumor tissue and/or other relevant tissues (e.g., bone marrow). Process the tissues for analysis of H3K27me3 levels by methods such as ELISA, Western blot, or immunohistochemistry to confirm target engagement.

Formulation of EZH2 Inhibitors for In Vivo Use

The solubility and stability of EZH2 inhibitors can vary. Proper formulation is critical for achieving adequate bioavailability.

-

Tazemetostat (EPZ-6438): A common vehicle is a suspension in 0.5% methylcellulose (MC) with 0.1% Tween-80 in water.[4]

-

EPZ011989: This inhibitor has been formulated as a suspension in 0.5% w/v methylcellulose and 0.1% Tween-80, acidified with one molar equivalent of HCl to improve solubility.[9][10]

-

General Considerations: It is recommended to perform formulation development and stability studies for any new EZH2 inhibitor. Sonication may be required to achieve a uniform suspension. Prepare fresh formulations regularly, depending on the stability of the compound.

Conclusion

While specific in vivo data for this compound is not yet available, the extensive research on other EZH2 inhibitors provides a solid foundation for designing preclinical studies. The protocols and data presented here offer valuable guidance on appropriate mouse models, dosing strategies, administration routes, and analytical methods to evaluate the in vivo efficacy and mechanism of action of novel EZH2 inhibitors. Researchers should perform initial pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen for this compound before embarking on large-scale efficacy studies.

References

- 1. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

Ezh2-IN-14 Application Notes and Protocols for H3K27me3 ChIP-seq

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the EZH2 inhibitor, Ezh2-IN-14, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments to analyze the genomic distribution of the H3K27me3 histone modification. This document outlines the experimental workflow, data interpretation, and includes a representative signaling pathway.

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][3] Dysregulation of EZH2 activity is implicated in various cancers, making it a significant target for therapeutic intervention.[1][4] this compound is a potent and selective inhibitor of EZH2, which can be used to probe the role of H3K27me3 in gene regulation and disease. This protocol details the application of this compound in conjunction with ChIP-seq to map H3K27me3 occupancy genome-wide.

Data Presentation

Table 1: Recommended this compound Treatment Conditions for H3K27me3 Reduction

| Cell Line | This compound Concentration (µM) | Treatment Duration (days) | Expected H3K27me3 Reduction | Reference |

| KARPAS-422 (Lymphoma) | 1.5 | 4 - 8 | Substantial global reduction | |

| PC9 (Lung Adenocarcinoma) | 1.0 | 5 | Significant global reduction | [5] |

| DU-145 (Prostate Cancer) | 5.0 - 10.0 | Not specified | Significant reduction | |

| OPT7714 (Prostate Cancer) | 5.0 | Not specified | Almost complete suppression | [6] |

Note: The concentrations and durations listed above are based on studies using other potent EZH2 inhibitors and serve as a starting point for optimization with this compound. It is crucial to perform dose-response and time-course experiments for each new cell line.

Table 2: Representative Quantitative Data of H3K27me3 Reduction Post-EZH2 Inhibition

| Cell Line | EZH2 Inhibitor | Concentration (µM) | Treatment Duration (days) | H3K27me3 Level (vs. Control) | Method | Reference |

| KARPAS-422 | CPI-360 | 1.5 | 4 | ~25% | Western Blot | [5] |

| KARPAS-422 | CPI-360 | 1.5 | 8 | ~10% | Western Blot | [5] |

| PC9 | GSK126 | 1.0 | 5 | ~30% | Western Blot | [5] |

| Generic Cancer Cells | siRNA knockdown | N/A | 4 | ~25% | High-Content Analysis | [7] |

Experimental Protocols

Detailed Methodology for this compound H3K27me3 ChIP-seq

This protocol is adapted from standard H3K27me3 ChIP-seq protocols and incorporates the use of an EZH2 inhibitor.

1. Cell Culture and this compound Treatment:

-

Culture cells of interest to ~80% confluency.

-

Treat cells with the desired concentration of this compound (refer to Table 1 for starting points) or DMSO as a vehicle control.

-

Incubate for the optimized duration (e.g., 4-8 days) to ensure significant reduction of H3K27me3 levels. It is recommended to replenish the media with fresh inhibitor every 2-3 days.

2. Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.